Dexmethylphenidate

概要

説明

準備方法

デキストロメチルフェニデートの調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つには、次の手順が含まれます :

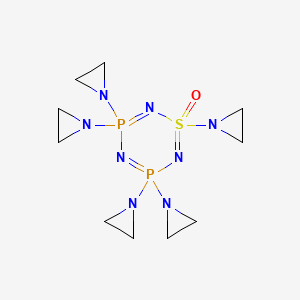

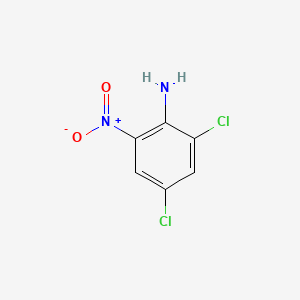

アミノ保護基の除去: 溶媒中で、アミノ保護基はアミノ脱保護試薬を使用して前駆体化合物から除去されます。

分子内求核置換: アルカリの作用下で、前駆体化合物に対して分子内求核置換反応が行われます。

水素化: 密閉系で、炭素上のパラジウムまたはパラジウム炭素水酸化物触媒条件下で、前駆体化合物を水素と反応させます。

化学反応の分析

デキストロメチルフェニデートは、次を含むさまざまな化学反応を起こします。

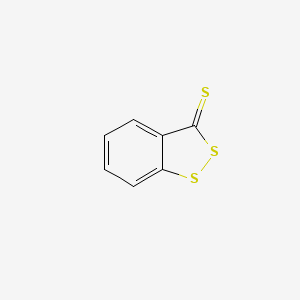

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

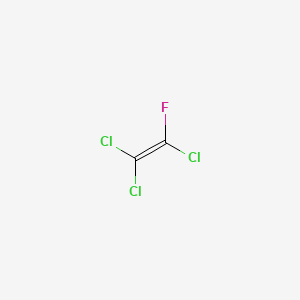

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを含みます。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

4. 科学研究への応用

デキストロメチルフェニデートは、次を含む幅広い科学研究への応用があります :

化学: 中枢神経刺激薬の効果を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質の調節とシナプス伝達のメカニズムを調査するために使用されます。

医学: ADHDやその他の関連する障害の治療に使用され、集中力の向上、衝動性の抑制、行動のコントロールに役立ちます。

産業: 新しい医薬製剤や送達システムの開発に使用されます。

科学的研究の応用

Dexmethylphenidate has a wide range of scientific research applications, including :

Chemistry: It is used as a model compound to study the effects of central nervous system stimulants.

Biology: It is used to investigate the mechanisms of neurotransmitter regulation and synaptic transmission.

Medicine: It is used to treat ADHD and other related disorders, helping to improve concentration, reduce impulsivity, and control behavior.

Industry: It is used in the development of new pharmaceutical formulations and delivery systems.

作用機序

デキストロメチルフェニデートは、特に視床と線条体で、シナプスにおけるノルエピネフリンとドーパミンの再取り込みを阻害することで、その効果を発揮します . この阻害は、シナプス間隙におけるこれらの神経伝達物質のレベルを高め、神経伝達を強化し、注意力と集中力を向上させます。 関与する分子標的には、ノルエピネフリン輸送体とドーパミン輸送体があります .

6. 類似の化合物との比較

デキストロメチルフェニデートは、しばしば次のような他の中枢神経刺激薬と比較されます :

メチルフェニデート: デキストロメチルフェニデートは、メチルフェニデートのより活性なエナンチオマーであり、薬理学的により有効です。

アンフェタミン/デキストロアンフェタミン: これらの化合物は、ADHDの治療にも使用されますが、作用機序と薬物動態が異なります。

リスデキサンフェタミン: この化合物は、デキストロアンフェタミンのプロドラッグであり、同様の適応症で使用されますが、作用時間が長いです。

デキストロメチルフェニデートは、その高い効力と特定のエナンチオマー形により独特であり、ラセミ混合物と比較して、その有効性と副作用の低減に貢献しています .

類似化合物との比較

Dexmethylphenidate is often compared with other central nervous system stimulants, such as :

Methylphenidate: this compound is the more active enantiomer of methylphenidate, making it more pharmacologically effective.

Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and pharmacokinetic profiles.

Lisdexamfetamine: This compound is a prodrug of dextroamphetamine and is used for similar indications but has a longer duration of action.

This compound is unique in its high potency and specific enantiomeric form, which contributes to its effectiveness and reduced side effects compared to its racemic mixture .

特性

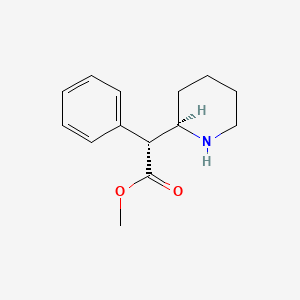

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGOZIWVEXMGBE-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893769 | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40431-64-9 | |

| Record name | (+)-threo-Methylphenidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmethylphenidate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmethylphenidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMETHYLPHENIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmethylphenidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>203 | |

| Record name | Dexmethylphenidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

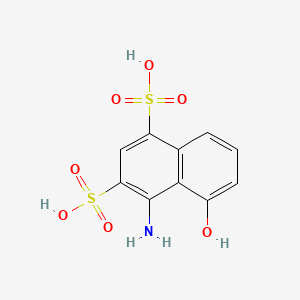

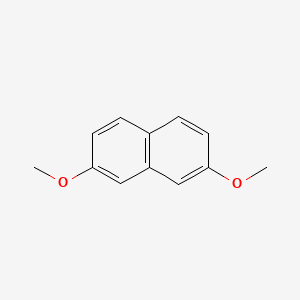

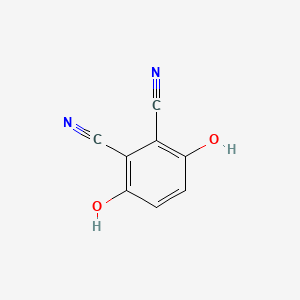

Synthesis routes and methods I

Procedure details

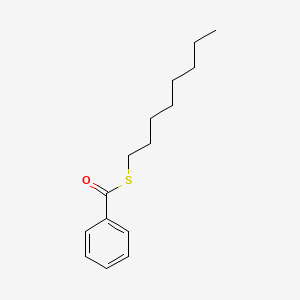

Synthesis routes and methods II

Procedure details

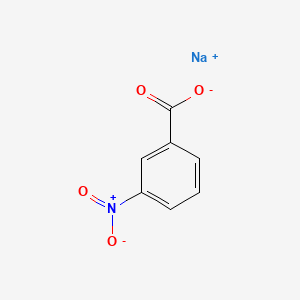

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

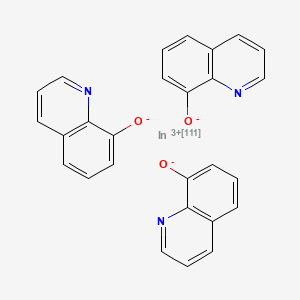

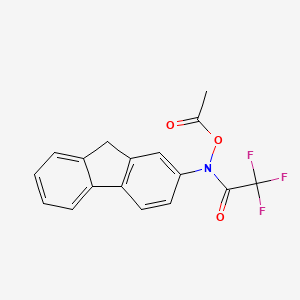

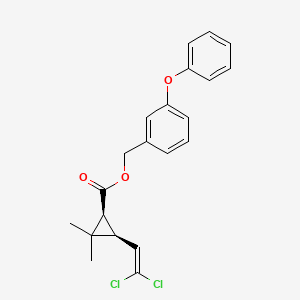

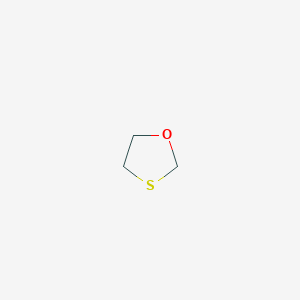

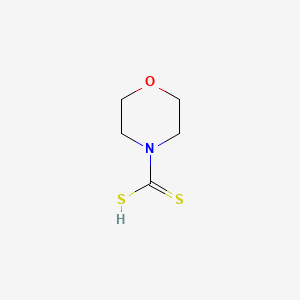

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。